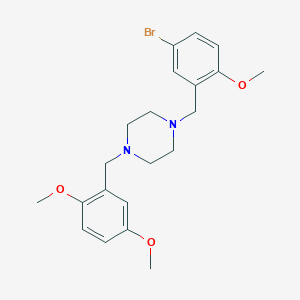
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine, also known as MPMP, is a synthetic compound that belongs to the family of morpholine-based drugs. MPMP has attracted the attention of researchers due to its potential therapeutic applications in various fields, including cancer treatment and pain management. In
作用机制
The mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to modulate the activity of voltage-gated ion channels, such as calcium channels, leading to the inhibition of cell proliferation and induction of apoptosis. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine also interacts with various receptors, including opioid receptors, to produce analgesic effects. Additionally, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, analgesic effects, and anti-inflammatory effects. 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the regulation of cell survival and proliferation.
实验室实验的优点和局限性
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for its cellular targets, making it a useful tool for studying various cellular processes. However, the complex synthesis method of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential toxicity limit its use in some experiments.
未来方向
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has shown great potential for therapeutic applications in various fields, including cancer treatment and pain management. Future research could focus on optimizing the synthesis method of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine to increase its yield and purity. Additionally, further studies could explore the potential of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine in combination with other drugs for enhanced therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential for use in other disease states.
In conclusion, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine is a synthetic compound that has shown great potential for therapeutic applications in various fields. Its complex synthesis method and potential toxicity limit its use in some experiments, but its high potency and selectivity make it a valuable tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine and its potential for use in other disease states.
合成方法
The synthesis of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine involves the reaction of 3-pyridinecarboxylic acid with 4-methylpentanoyl chloride to form 3-pyridinylacetyl chloride. The resulting product is then reacted with morpholine to produce 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine. The synthesis of 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学研究应用
2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been studied for its potential therapeutic applications in various fields, including cancer treatment and pain management. In cancer treatment, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, 2-(4-methylpentyl)-4-(3-pyridinylacetyl)morpholine has been shown to have analgesic effects by blocking the transmission of pain signals in the central nervous system.
属性
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)5-3-7-16-13-19(9-10-21-16)17(20)11-15-6-4-8-18-12-15/h4,6,8,12,14,16H,3,5,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHJKEOESLEOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130516.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6130519.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-5-{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6130548.png)
![2-(2-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6130551.png)

![4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(3-methylphenyl)-1-phthalazinamine](/img/structure/B6130567.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B6130572.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6130573.png)
![ethyl 5-chloro-3-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B6130581.png)
![1-[3-(1H-pyrazol-1-yl)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6130583.png)
![N-{2-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B6130591.png)
![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6130619.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(3-pyridinylmethyl)ethanamine](/img/structure/B6130627.png)